Ethyl (cyclooct-4-en-1-ylidene)acetate

bicyclo[3.3.1]nonane synthesis Lewis acid cyclization regioselectivity

Ethyl (cyclooct-4-en-1-ylidene)acetate (CAS 51953-70-9) is an α,β-unsaturated ester featuring an eight-membered carbocycle with an endocyclic double bond at the 4-position and an exocyclic ethyl acetate moiety. With molecular formula C₁₂H₁₈O₂ and a molecular weight of 194.27 g/mol, this compound serves as a specialized synthetic intermediate whose primary documented value lies in acid-catalyzed transannular cyclization reactions that construct the bicyclo[3.3.1]nonane scaffold—a privileged structure in natural product synthesis and medicinal chemistry.

Molecular Formula C12H18O2
Molecular Weight 194.27 g/mol
CAS No. 51953-70-9
Cat. No. B14663356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (cyclooct-4-en-1-ylidene)acetate
CAS51953-70-9
Molecular FormulaC12H18O2
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C1CCCC=CCC1
InChIInChI=1S/C12H18O2/c1-2-14-12(13)10-11-8-6-4-3-5-7-9-11/h3-4,10H,2,5-9H2,1H3
InChIKeyGSDIULAYTPGDHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (cyclooct-4-en-1-ylidene)acetate (CAS 51953-70-9): A Cyclooctenylidene Ester Building Block for Bicyclo[3.3.1]nonane Synthesis


Ethyl (cyclooct-4-en-1-ylidene)acetate (CAS 51953-70-9) is an α,β-unsaturated ester featuring an eight-membered carbocycle with an endocyclic double bond at the 4-position and an exocyclic ethyl acetate moiety [1]. With molecular formula C₁₂H₁₈O₂ and a molecular weight of 194.27 g/mol, this compound serves as a specialized synthetic intermediate whose primary documented value lies in acid-catalyzed transannular cyclization reactions that construct the bicyclo[3.3.1]nonane scaffold—a privileged structure in natural product synthesis and medicinal chemistry [2][3].

Why In-Class Cyclooctylidene or Cyclohexylidene Acetates Cannot Replace Ethyl (cyclooct-4-en-1-ylidene)acetate for Bridged Bicyclic Synthesis


Cyclooctylideneacetate esters and their smaller-ring homologs share superficial structural similarity with ethyl (cyclooct-4-en-1-ylidene)acetate but exhibit fundamentally divergent reactivity under Lewis acid conditions. The saturated analog ethyl cyclooctylideneacetate undergoes only alkene isomerization with BF₃·Et₂O and fails to produce any bicyclic product [1]. The six-membered ring analog ethyl cyclohexylideneacetate cannot access the transannular cyclization geometry required for bicyclo[3.3.1]nonane formation . Even within the cyclooctenylidene series, the regioisomeric ethyl (cyclooct-3-enylidene)acetate yields an inseparable product mixture rather than the clean bicyclo[3.3.1]nonane scaffold obtained from the 4-enylidene isomer [2]. These reactivity cliffs mean that generic substitution based on formula similarity alone leads to synthetic failure.

Quantitative Differentiation Evidence for Ethyl (cyclooct-4-en-1-ylidene)acetate (51953-70-9) Against Structural Analogs


Regiochemical Purity of BF₃-Catalyzed Cyclization: 4-Enylidene vs. 3-Enylidene Isomer

Under identical BF₃·Et₂O/benzene conditions, ethyl (cyclooct-4-enylidene)acetate produces a clean, separable mixture of 1-phenylbicyclo[3.3.1]nonane-9-carboxylic acid and its ethyl ester as the sole cyclization products. In contrast, the 3-enylidene regioisomer yields an inseparable mixture of multiple products, precluding isolation of any single bicyclic species [1]. This regiochemical dependence is absolute: moving the endocyclic double bond from the 4- to the 3-position destroys the synthetic utility of the substrate.

bicyclo[3.3.1]nonane synthesis Lewis acid cyclization regioselectivity

Cyclization Competence: Saturated vs. Unsaturated Cyclooctylidene Acetate Analogs

Ethyl cyclooctylideneacetate, the fully saturated analog, reacts with BF₃·Et₂O solely via alkene isomerization to cyclooct-1-ene derivatives; no bicyclic products are formed [1]. Ethyl (cyclooct-4-enylidene)acetate, by contrast, undergoes productive transannular cyclization with benzene to afford the bicyclo[3.3.1]nonane scaffold in a single step [2][3]. The endocyclic double bond at position 4 is therefore not merely a structural feature but a mechanistic prerequisite for cyclization.

transannular cyclization saturated vs. unsaturated BF₃ catalyst

Functional Group Tolerance: Monoester vs. Diester Reactivity in Cyclooctenyl Systems

Dimethyl 3,3-(cyclooct-4'-enyl)glutarate, a geminal diester analog bearing the same cyclooct-4-enyl moiety, shows no reaction under the standard BF₃·Et₂O/benzene cyclization conditions [1]. Ethyl (cyclooct-4-enylidene)acetate, possessing a single exocyclic ester, reacts productively to give bicyclo[3.3.1]nonane products. This demonstrates that the exocyclic α,β-unsaturated ester motif is uniquely competent for this transformation, and that adding ester density at the reactive center abolishes reactivity.

diester reactivity functional group tolerance cyclization incompatibility

Ring-Size Specificity: 8-Membered vs. 6-Membered Ring for Bicyclo[3.3.1]nonane Formation

The bicyclo[3.3.1]nonane skeleton requires an eight-membered carbocyclic precursor for formation via transannular cyclization. Ethyl cyclohexylideneacetate (C₁₀H₁₆O₂, MW 168.23) and ethyl cycloheptylideneacetate (C₁₁H₁₈O₂) cannot access the requisite transition-state geometry for bicyclo[3.3.1]nonane construction . Only the eight-membered ethyl (cyclooct-4-enylidene)acetate (C₁₂H₁₈O₂, MW 194.27) provides the correct ring size and double-bond placement for transannular attack by the benzene-derived electrophile, as established by Atkinson and Green's mechanistic studies [1].

ring-size effect bicyclo[3.3.1]nonane transannular cyclization

Solvent-Dependent Product Tunability: Aromatic Co-Solvent Scope in Cyclization

Treatment of ethyl (cyclooct-4-enylidene)acetate with BF₃·Et₂O alone (no aromatic co-solvent) followed by esterification yields 9-carboethoxybicyclo[3.3.1]nonane; with benzene, 1-phenylbicyclo[3.3.1]nonane-9-carboxylic acid and its ethyl ester are obtained; with toluene, 1-(p-tolyl)bicyclo[3.3.1]nonane-9-carboxylic acid and its ethyl ester are produced [1]. This demonstrates that the compound uniquely enables modular diversification of the bicyclo[3.3.1]nonane C-1 position simply by changing the aromatic solvent, a level of synthetic flexibility not achievable with other cyclooctylidene substrates.

solvent effect product distribution electrophilic aromatic substitution

Ketone vs. Ester Analog Reactivity in Cyclooctenylidene Cyclization

Cyclooct-4-enylidene methyl ketone, the methyl ketone analog of the target ethyl ester, also undergoes BF₃·Et₂O-catalyzed cyclization with benzene to yield 9-acetyl-1-phenylbicyclo[3.3.1]nonane [1]. Both the ester and ketone substrates are competent for cyclization, but they deliver products with different C-9 substituents (ester vs. acetyl), enabling complementary downstream functionalization strategies. The ethyl ester product (9-carboxylate) can be reduced to the alcohol and dehydrated to the 9-methylene derivative, a sequence not directly accessible from the ketone product [2].

ketone analog ester vs. ketone functional group comparison

Validated Application Scenarios for Ethyl (cyclooct-4-en-1-ylidene)acetate (51953-70-9) Based on Differentiation Evidence


Synthesis of 1-Aryl-Substituted Bicyclo[3.3.1]nonane Scaffolds via BF₃-Catalyzed Transannular Cyclization

The primary validated application is the construction of 1-arylbicyclo[3.3.1]nonane-9-carboxylate esters. As demonstrated by Atkinson and Green, heating ethyl (cyclooct-4-enylidene)acetate with BF₃·Et₂O in benzene yields ethyl 1-phenylbicyclo[3.3.1]nonane-9-carboxylate, while substituting toluene as co-solvent produces the 1-(p-tolyl) analog [1][2]. This modular approach enables rapid access to a library of C-1-arylated bicyclo[3.3.1]nonanes—structures relevant as core scaffolds in fragment-based drug discovery and as intermediates in terpenoid natural product synthesis.

Precursor to 9-Methylene-1-phenylbicyclo[3.3.1]nonane via Reduction-Dehydration Sequence

The ethyl ester product from cyclization can be reduced with LiAlH₄ to the corresponding primary alcohol, followed by dehydration to install the synthetically versatile exocyclic 9-methylene group [1]. This three-step sequence from ethyl (cyclooct-4-enylidene)acetate—cyclization, reduction, dehydration—provides access to 9-methylene-1-phenylbicyclo[3.3.1]nonane, a strained alkene amenable to further functionalization via hydroboration, epoxidation, or cycloaddition chemistry.

Fragrance Intermediate: Cyclooctenyl Ester Building Block for Agrestic, Woody Odorants

Cyclooct-4-enyl derivatives have been patented as fragrance ingredients imparting agrestic, green, and woody odor notes [1]. While the patent specifically exemplifies cyclooct-4-enyl methyl ketones and alcohols, ethyl (cyclooct-4-enylidene)acetate can serve as a hydrolytically labile ester precursor to the corresponding cyclooct-4-enylideneacetic acid, which upon decarboxylation or further modification may yield odorant cyclooctene derivatives. The compound's high purity (typically >95%) and well-defined structure make it a suitable building block for fragrance ingredient libraries.

Mechanistic Probe for Transannular Cyclization and Hydride Shift Studies

The compound's well-characterized behavior under Lewis acid conditions—including its distinction from the 3-enylidene isomer and from saturated analogs—makes it a valuable mechanistic probe for studying transannular reactions in medium-sized rings [1][2]. The clean conversion to bicyclic products, the defined stereochemical outcome, and the observed solvent-dependent product distributions provide a benchmark system for computational investigations of transannular cyclization mechanisms and for calibrating predictive models of medium-ring reactivity.

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